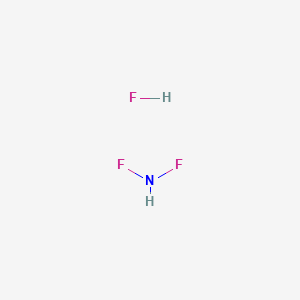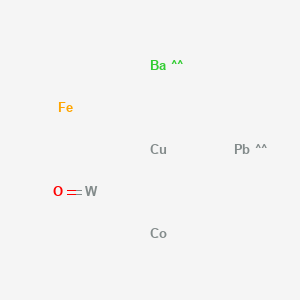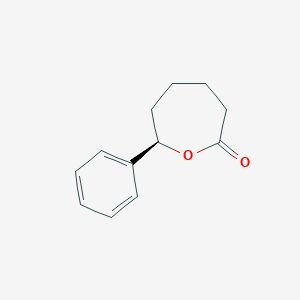
Benzene, 1,1'-(2,3-dichloro-1-cyclobutene-1,3-diyl)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,1’-(2,3-dichloro-1-cyclobutene-1,3-diyl)bis-: is an organic compound characterized by the presence of a cyclobutene ring substituted with two chlorine atoms and two benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(2,3-dichloro-1-cyclobutene-1,3-diyl)bis- typically involves the reaction of 1,1’-bis(benzene) with 2,3-dichlorocyclobutene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, with careful monitoring of reaction parameters to ensure consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1,1’-(2,3-dichloro-1-cyclobutene-1,3-diyl)bis- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines, typically under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions produce oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,1’-(2,3-dichloro-1-cyclobutene-1,3-diyl)bis- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzene, 1,1’-(2,3-dichloro-1-cyclobutene-1,3-diyl)bis- involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biological effects. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor functions. Detailed studies are required to elucidate the exact mechanisms and molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1,3-dichloro-: A similar compound with two chlorine atoms substituted on a benzene ring.
Benzene, 1,2,3-trichloro-: Contains three chlorine atoms substituted on a benzene ring.
Benzene, 1,1’-(1,2-cyclobutanediyl)bis-: Features a cyclobutane ring instead of a cyclobutene ring.
Uniqueness
Benzene, 1,1’-(2,3-dichloro-1-cyclobutene-1,3-diyl)bis- is unique due to the presence of the cyclobutene ring with two chlorine atoms, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications and research studies.
Eigenschaften
CAS-Nummer |
144773-83-1 |
|---|---|
Molekularformel |
C16H12Cl2 |
Molekulargewicht |
275.2 g/mol |
IUPAC-Name |
(1,2-dichloro-3-phenylcyclobut-2-en-1-yl)benzene |
InChI |
InChI=1S/C16H12Cl2/c17-15-14(12-7-3-1-4-8-12)11-16(15,18)13-9-5-2-6-10-13/h1-10H,11H2 |
InChI-Schlüssel |
YFVZWOVGUWTIIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=C(C1(C2=CC=CC=C2)Cl)Cl)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




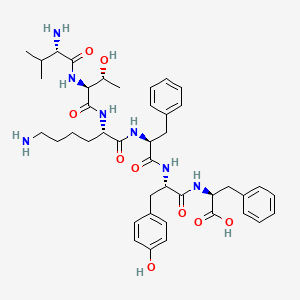
![5-{3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}-2H-1,3-benzodioxole](/img/structure/B12553271.png)
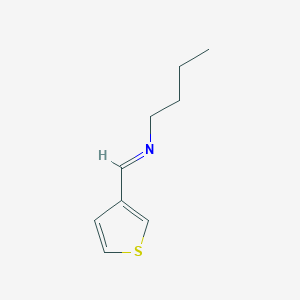
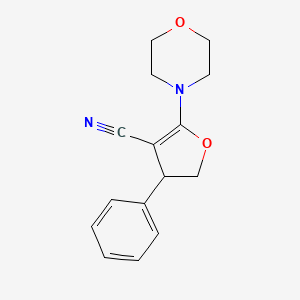
![2,2'-[(4,5-Dibromo-1,2-phenylene)bis(oxy)]bis(N,N-dioctylacetamide)](/img/structure/B12553288.png)
![N,N-diethylethanamine;4-[(4-hydroxyphenyl)methyl]phenol](/img/structure/B12553295.png)
silane](/img/structure/B12553300.png)

